molecular formula C15H12F5N3O2S B1410544 Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate CAS No. 1823182-79-1

Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate

Cat. No.: B1410544
CAS No.: 1823182-79-1
M. Wt: 393.3 g/mol
InChI Key: DVISYUABNLJWRU-UHFFFAOYSA-N
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Description

Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate is a complex organic compound that features a unique combination of fluorinated pyridine and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple fluorine atoms imparts unique physicochemical properties, making it a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex fluorinated compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Its fluorinated moieties may enhance the pharmacokinetic properties of drug candidates, making it useful in drug discovery and development.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate is unique due to its combination of fluorinated pyridine and pyrimidine moieties, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidin-4-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F5N3O2S/c1-3-25-10(24)6-26-14-11(17)7(2)22-13(23-14)12-9(16)4-8(5-21-12)15(18,19)20/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVISYUABNLJWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC(=C1F)C)C2=C(C=C(C=N2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
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Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
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Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
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Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
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Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate
Reactant of Route 6
Ethyl 2-((5-fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetate

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